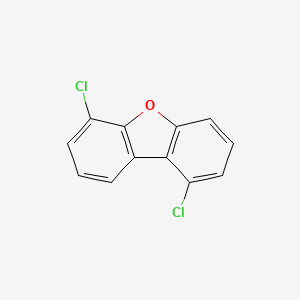

1,6-Dichlorodibenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

74992-97-5 |

|---|---|

Molecular Formula |

C12H6Cl2O |

Molecular Weight |

237.08 g/mol |

IUPAC Name |

1,6-dichlorodibenzofuran |

InChI |

InChI=1S/C12H6Cl2O/c13-8-4-2-6-10-11(8)7-3-1-5-9(14)12(7)15-10/h1-6H |

InChI Key |

JRSRWACZUFLWKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC3=C2C(=CC=C3)Cl |

Origin of Product |

United States |

Formation Pathways and Synthetic Methodologies of 1,6 Dichlorodibenzofuran

Unintentional Formation Mechanisms

Thermochemical Formation from Precursors

The unintentional formation of 1,6-dichlorodibenzofuran (1,6-DCDF) and other polychlorinated dibenzofurans (PCDFs) is a significant environmental concern, primarily arising from high-temperature industrial and combustion processes. These compounds can be formed through complex chemical reactions involving chlorinated precursors.

High-Temperature Oxidation of Chlorophenols and Related Precursors

The high-temperature oxidation of chlorophenols is a well-established pathway for the formation of PCDD/Fs, including 1,6-DCDF. acs.orgacs.org In combustion systems, chlorophenols can act as precursors, undergoing a series of reactions to form various PCDF congeners. mdpi.comnih.gov

Studies involving the oxidation of 2-chlorophenol (B165306) (2-CP) have demonstrated the formation of several dichlorodibenzofuran isomers. For instance, the oxidation of 2-CP on a neat silica (B1680970) surface at temperatures of 350°C and 400°C resulted in the detection of 1,6-dichlorodibenzo-p-dioxin (B1595797) (1,6-DCDD) and 4,6-dichlorodibenzofuran (B14162020) (4,6-DCDF), among other PCDD/Fs. acs.org However, at a lower temperature of 250°C, no PCDD/Fs were detected. acs.org This indicates a temperature-dependent formation mechanism.

The oxidation of a mixture of 2-chlorophenol and 2-bromophenol (B46759) also yields various halogenated dibenzofurans, including 4,6-dichlorodibenzofuran. researchgate.net The yields of these products are influenced by the reaction conditions, such as temperature and the presence of other chemical species. researchgate.netacs.org For example, the presence of bromine can affect the concentration of hydroxyl radicals, which in turn influences the ratio of dioxins to furans formed. researchgate.net

The pyrolysis of 2-chlorophenol, which is a thermal degradation process in the absence of oxygen, has also been studied. While it primarily forms dibenzo-p-dioxin (B167043) (DD) and 1-monochlorodibenzo-p-dioxin (1-MCDD), the formation of 4,6-dichlorodibenzofuran was not detected under certain pyrolytic conditions, suggesting that oxidative conditions are more favorable for its formation. acs.org

De Novo Synthesis Pathways

De novo synthesis is another significant pathway for the formation of PCDD/Fs in combustion systems. This process involves the formation of these compounds from elemental carbon and a chlorine source, typically in the presence of a metal catalyst. unimib.it This pathway is particularly relevant in the post-flame, cool zone of incinerators, at temperatures between 200°C and 400°C. unimib.itiafss.org

The de novo synthesis mechanism involves the oxidation and chlorination of the carbon matrix in fly ash. nih.gov While specific studies focusing solely on the de novo synthesis of 1,6-DCDF are limited, the general principles apply to the formation of various PCDF congeners. The nature of the fly ash matrix, including the presence of catalysts like copper and iron, significantly influences the rate and profile of PCDD/F formation. unimib.itresearchgate.net

Catalytic and Non-Catalytic Processes in Combustion Systems

Both catalytic and non-catalytic processes contribute to the formation of PCDD/Fs in combustion systems. acs.org Transition metal oxides, particularly copper(II) oxide and iron(III) oxide, present in fly ash are known to catalyze the formation of PCDD/Fs from precursors like chlorophenols. nih.govnih.govdioxin20xx.org

Studies on the oxidation of 2-chlorophenol over a CuO/silica surface have shown the formation of 4,6-dichlorodibenzofuran as a principal PCDF product. capes.gov.bracs.org The mechanism is believed to involve the chemisorption of the chlorophenol onto the catalyst surface, forming a phenoxyl radical which then undergoes further reactions. capes.gov.bracs.org The reaction can proceed via different mechanisms, such as the Langmuir-Hinshelwood (reaction between two adsorbed species) or Eley-Rideal (reaction between an adsorbed species and a gas-phase molecule) mechanisms. capes.gov.bracs.org

Iron oxides also play a role in the formation of PCDD/Fs. The oxidation of 2-monochlorophenol over an Fe2O3/silica surface yielded 4,6-dichlorodibenzofuran as the major PCDF product. nih.gov Interestingly, the ratio of PCDDs to PCDFs was found to be higher under oxidative conditions compared to pyrolytic conditions on an iron oxide surface. nih.gov

Non-catalytic formation of PCDD/Fs can also occur. Research has demonstrated that even in the absence of transition metals, neat silica surfaces can catalyze the generation of PCDD/Fs from chlorophenols at higher temperatures (350-400°C). acs.org This finding is significant as it proves that fly ash particles can contribute to PCDD/F formation even without the presence of metal catalysts. acs.org

| Precursor | Catalyst/Surface | Temperature (°C) | Major Dichlorinated Dibenzofuran (B1670420) Products |

| 2-Chlorophenol | Neat Silica | 350 - 400 | 4,6-Dichlorodibenzofuran |

| 2-Chlorophenol | CuO/Silica | 200 - 500 | 4,6-Dichlorodibenzofuran |

| 2-Monochlorophenol | Fe2O3/Silica | 200 - 550 | 4,6-Dichlorodibenzofuran |

Industrial By-Product Formation

Processes Utilizing Chlorinated Compounds (e.g., Pulp and Paper Industry)

The pulp and paper industry has been a notable source of PCDD/F emissions, primarily due to the use of chlorine-based bleaching agents. unimib.itnih.govregulations.gov The reaction of elemental chlorine and hypochlorite (B82951) with lignin (B12514952) in the pulp can lead to the formation of chlorinated organic compounds, including PCDD/Fs. regulations.gov

While specific data on the formation of 1,6-DCDF in pulp and paper mill effluents is not detailed in the provided search results, the presence of various PCDF congeners is well-documented. nih.govjustice.gc.ca The use of chlorine for bleaching has been shown to result in the presence of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) in effluent samples. nih.gov The industry has made efforts to reduce dioxin formation by replacing chlorine with chlorine dioxide in the bleaching process. nih.gov

Wastewater from pulp and paper mills contains a variety of organic and inorganic pollutants, including chlorides, which can contribute to the formation of chlorinated byproducts. mdpi.comcarewater.solutions

| Industrial Process | Chlorinated Compound Used | Potential for Dichlorodibenzofuran Formation |

| Pulp and Paper Bleaching | Chlorine, Hypochlorite | Yes, as byproducts of the reaction with lignin. |

Waste Incineration and Uncontrolled Combustion Emissions

Polychlorinated dibenzofurans (PCDFs), including this compound, are recognized as unintentional byproducts of thermal processes such as municipal solid waste incineration and other forms of uncontrolled combustion. nsf.gov.lkljmu.ac.uk Their formation in these environments occurs primarily through two proposed mechanisms: precursor-mediated synthesis and de novo synthesis. nsf.gov.lkresearchgate.netnih.gov

The precursor pathway involves the chemical transformation of chlorinated aromatic compounds, such as chlorophenols, chlorobenzenes, and polychlorinated biphenyls (PCBs), into the dibenzofuran structure. nih.govresearchgate.net For instance, studies on the high-temperature oxidation of 2-chlorophenol have shown the formation of various PCDF congeners, including 4,6-dichlorodibenzofuran. researchgate.net This occurs through the condensation of chlorophenol molecules or their radical derivatives on the surface of fly ash particles, which are often rich in metal catalysts like copper and iron. nih.gov The specific substitution pattern of the resulting PCDF is dependent on the structure of the initial precursors. The formation of this compound can be postulated to arise from precursors like 2,5-dichlorophenol (B122974) or 3-chlorophenol (B135607) derivatives under similar conditions.

The de novo synthesis pathway involves the formation of PCDFs from elemental carbon and sources of chlorine in the presence of oxygen at temperatures typically ranging from 250 to 450 °C. nsf.gov.lkresearchgate.net In this process, the basic carbon matrix of fly ash reacts with inorganic chlorine (e.g., from HCl or metal chlorides) and oxygen to build the dibenzofuran skeleton, which is subsequently chlorinated. The specific isomer distribution, including that of this compound, is influenced by a complex interplay of factors.

| Parameter | Influence on PCDF Formation | Citation |

| Temperature | Optimal formation window is typically 250-450 °C in post-combustion zones. | researchgate.net |

| Precursors | Presence of chlorophenols, chlorobenzenes, and PCBs increases PCDF emissions. | nih.gov |

| Catalysts | Transition metals (e.g., Cu, Fe) in fly ash catalyze condensation and chlorination reactions. | nih.gov |

| Chlorine Source | Availability of both organic and inorganic chlorine is critical for formation. | nsf.gov.lk |

| Carbon Source | Particulate carbon (soot, char) in fly ash acts as the foundation for de novo synthesis. | nsf.gov.lk |

Deliberate Synthetic Approaches (Laboratory Scale)

The controlled synthesis of specific PCDF congeners like this compound is essential for toxicological studies, environmental analysis, and as analytical standards. Laboratory methods provide a high degree of control over the final substitution pattern.

One of the fundamental strategies for constructing the dibenzofuran core involves the intramolecular cyclization of a biphenyl (B1667301) derivative. The Pschorr cyclization is a classic example of this approach, enabling the formation of biaryl tricyclics through an intramolecular aryl radical substitution. acs.orgacs.org

The process begins with a 2-amino-2'-hydroxybiphenyl derivative. The amine group is converted into a diazonium salt using nitrous acid. This intermediate is then decomposed, typically using a copper catalyst, to generate an aryl radical. acs.org This radical subsequently attacks the adjacent aromatic ring, leading to ring closure and the formation of the dibenzofuran structure after rearomatization. The regiospecificity of the final product is dictated by the substitution pattern of the starting biphenyl.

Table 2.2.1.1: Representative Pschorr Cyclization for Dibenzofuran Synthesis

| Step | Reagents & Conditions | Purpose | Citation |

| Diazotization | NaNO₂, HCl (aq) | Converts the primary amino group on the biphenyl precursor to a diazonium salt. | acs.org |

| Cyclization | Cu powder or Cu(I) salt, heat | Catalyzes the decomposition of the diazonium salt to form an aryl radical, which initiates intramolecular cyclization. | acs.org |

Ring transformation reactions provide an innovative route to substituted dibenzofurans. A notable example is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. nsf.gov.lk This reaction can convert diaryl ethers from one isomeric form to another or be used in sequences to build the dibenzofuran system. For instance, lichen-derived depsides (which are esters of two or more hydroxybenzoic acids) can be rearranged into diphenyl ethers. These ethers are key intermediates that can subsequently be cyclized to form dibenzofurans through oxidative C-C bond formation, often catalyzed by palladium acetate (B1210297). researchgate.net

This pathway demonstrates how a complex precursor can be chemically transformed to create the core dibenzofuran structure, with the final substitution pattern dependent on the starting material's functionalization.

The most versatile and widely employed method for synthesizing dibenzofurans involves the formation of the central furan (B31954) ring from a pre-formed diphenyl ether. This approach typically involves an intramolecular cyclization via C-C bond formation between the two ortho positions adjacent to the ether linkage.

A common two-step approach begins with an Ullmann condensation to synthesize the required substituted diphenyl ether from a phenol (B47542) and an aryl halide in the presence of a copper catalyst. organic-chemistry.org Following the synthesis of the diaryl ether, the furan ring is closed. This cyclization can be achieved through several methods, including palladium-catalyzed intramolecular C-H activation or photochemical cyclization. researchgate.netptuk.edu.ps For example, a 2,4-dichlorophenyl ether derivative can be cyclized to yield a dichlorodibenzofuran. The final position of the chlorine atoms is determined by the starting materials. To synthesize this compound, one could start from 4-chlorophenol (B41353) and 1-bromo-2,5-dichlorobenzene, followed by cyclization.

Table 2.2.3.1: General Scheme for Dibenzofuran Synthesis from Diphenyl Ethers

| Reaction | Precursors | Reagents & Conditions | Product | Citation |

| Ullmann Condensation | A phenol and an aryl halide | Cu catalyst, base (e.g., K₂CO₃), high temperature | Substituted diphenyl ether | organic-chemistry.org |

| Pd-Catalyzed Cyclization | Substituted diphenyl ether | Pd(OAc)₂, oxidant (e.g., O₂), acid, heat | Substituted dibenzofuran | researchgate.net |

| Photochemical Cyclization | Substituted diphenyl ether | UV light (e.g., medium-pressure Hg lamp), solvent (e.g., hexane) | Substituted dibenzofuran | ptuk.edu.ps |

Achieving a specific substitution pattern, such as in this compound, requires a highly regiospecific synthetic strategy. Modern cross-coupling methodologies have enabled the precise construction of such molecules. A powerful one-pot procedure involves a sequence of a directed ortho-lithiation, zincation, a Negishi cross-coupling, and an intramolecular S_NAr reaction. nih.govacs.org

In a potential synthesis for this compound, this could be envisioned as follows:

A suitably substituted fluoroarene (e.g., 1-chloro-4-fluorobenzene) undergoes ortho-lithiation directed by the fluorine atom, followed by transmetalation with zinc chloride to form an organozinc reagent.

This organozinc species is then coupled with a second, different aryl component, such as 2-bromo-4-chlorophenyl acetate, via a palladium-catalyzed Negishi cross-coupling.

The resulting biaryl acetate is deprotected in situ under basic conditions to reveal a phenol.

The phenoxide then undergoes an intramolecular nucleophilic aromatic substitution (S_NAr), displacing the fluorine atom to close the furan ring and form the desired this compound.

This sequence allows for the convergent and highly controlled assembly of the target molecule from two distinct, functionalized aromatic precursors. nih.gov

Environmental Occurrence and Distribution of 1,6 Dichlorodibenzofuran

Presence in Environmental Compartments

The physicochemical properties of 1,6-dichlorodibenzofuran govern its partitioning and distribution in the environment. Its low water solubility and high affinity for organic matter mean that it predominantly associates with particulate matter in the atmosphere, soil, and sediments. ccme.canih.gov

PCDD/Fs, the class of compounds to which this compound belongs, are released into the atmosphere primarily from combustion sources. ccme.ca Once in the atmosphere, these compounds can undergo long-range transport, resulting in their presence even in remote regions far from their original sources. ccme.caresearchgate.net Studies of the global oceanic atmosphere have shown that PCDF concentrations are generally higher in the aerosol phase, particularly for more hydrophobic congeners. researchgate.net While specific data for the 1,6-isomer is limited in the provided sources, the general behavior of PCDFs indicates an association with atmospheric particles, facilitating their distribution and eventual deposition. researchgate.net The Atlantic Ocean, on average, has shown higher concentrations of PCDD/Fs compared to other oceanic regions, with lower levels observed in the southern hemisphere, highlighting the influence of continental source regions. researchgate.net

When released into aquatic environments, the hydrophobic nature of PCDFs causes them to partition out of the water column and adsorb to suspended particles and organic matter in bed sediments. ccme.caresearchgate.net Consequently, the highest concentrations of these compounds in aquatic systems are typically found in the sediment rather than in the water itself. ccme.ca The principle of equilibrium partitioning suggests that a nonionic chemical in sediment will be distributed between the sediment's organic carbon, the pore water, and the organisms living in the sediment. nih.gov This process leads to the accumulation of compounds like this compound in sedimentary environments, which act as a long-term sink and a potential source for bioaccumulation in the food web. researchgate.net

PCDFs are considered omnipresent in soils due to atmospheric deposition and the application of contaminated materials. ccme.ca Fly ash, a byproduct of coal combustion in thermal power plants and waste incineration, is a significant carrier of these compounds. epa.govnih.gov Analysis of effluents from incinerators equipped with electrostatic precipitators, which capture fly ash, has confirmed the presence of various chlorinated dibenzofurans. epa.gov Although fly ash can be used as a soil amendment to improve physical properties, its application must be carefully managed to avoid introducing contaminants. researchgate.netnih.gov

Table 1: Environmental Compartments and this compound Presence

| Environmental Compartment | Primary Form of Presence | Key Distribution Factors |

| Atmosphere | Associated with aerosols and particulate matter | Long-range atmospheric transport, deposition |

| Aquatic Systems | Adsorbed to organic fraction of sediments | Hydrophobicity, equilibrium partitioning |

| Terrestrial Systems | Bound to soil organic matter; present in fly ash | Atmospheric deposition, industrial byproducts |

Identification of Specific Sources and Release Pathways

The formation and release of this compound are linked to a range of industrial and thermal processes, often involving chlorine and organic precursors in high-temperature environments.

A variety of industrial activities are known sources of PCDF emissions. Metallurgical processes, in particular, have been identified as major contributors. ccme.canih.gov Studies of industrial parks have shown that metallurgical industries, such as secondary aluminum, copper, and zinc smelters, can account for the vast majority of total annual PCDD/F emissions, far exceeding those from sources like waste incinerators in the same area. nih.govosti.gov Research indicates that the mean PCDD/F concentration from secondary zinc and copper smelters can be significantly greater than that of industrial waste incinerators. osti.gov Other identified industrial sources include chemical manufacturing and petroleum refining. ccme.ca The presence of chlorophenols and chlorobenzenes in flue gases from combustion environments suggests they may act as precursors in the formation of dibenzofurans. epa.gov

Table 2: Mean Emission Factors of PCDD/Fs from Various Industrial Sources

| Industrial Source | Mean Emission Factor (μg I-TEQ / ton of product) |

| Cement Production (bituminous coal fuel) | 0.052 |

| Secondary Zinc Smelter (Zn-S) | 1.99 |

| Secondary Copper Smelter (Cu-S) | 1.73 |

Source: Adapted from a 2006 study on industrial emissions. osti.gov

Thermal processes are a primary pathway for the formation and release of PCDFs. ccme.ca Waste incineration is a well-documented source, with chlorinated dibenzofurans being detected in the flue gas effluents from the combustion of municipal refuse. ccme.caepa.gov The specific type of waste being incinerated can influence the emission levels. osti.gov In addition to large-scale incineration, other combustion activities such as wood burning, residential oil combustion, and fuel combustion in automobiles also contribute to the environmental load of these compounds. ccme.ca Natural events like forest fires can also act as sources. ccme.ca

Table 3: Mean Emission Factors of PCDD/Fs from Industrial Waste Incineration

| Waste Type Incinerated | Mean Emission Factor (μg I-TEQ / ton of feed) |

| Waste Rubber | 0.752 |

| Waste Liquor | 0.435 |

| Waste Sludge | 0.760 |

| Industrial Waste Solid (IWI)-1 | 6.64 |

| Industrial Waste Solid (IWI)-2 | 1.67 |

| Industrial Waste Solid (IWI)-3 | 2.38 |

| Industrial Waste Solid (IWI)-4 | 0.094 |

Source: Adapted from a 2006 study on industrial emissions. osti.gov

Detection in Biological Matrices (Excluding Human Clinical Data)

The detection of this compound in biological matrices is a critical aspect of understanding its environmental fate and potential impact on ecosystems. As a member of the polychlorinated dibenzofurans (PCDFs) family, its lipophilic nature suggests a tendency to accumulate in the fatty tissues of living organisms. However, specific data on the bioaccumulation and biomagnification of the 1,6-dichloro congener are limited in publicly available scientific literature. Therefore, the following sections will discuss the expected behavior of this compound based on the general principles of PCDF bioaccumulation, supported by findings for closely related compounds where specific data for the 1,6-isomer is not available.

Bioaccumulation in Flora and Fauna

Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism that is greater than in the surrounding medium. For compounds like this compound, this process is largely driven by their hydrophobicity and resistance to metabolic degradation.

Flora:

The uptake and accumulation of PCDFs in plants can occur through several pathways. For aquatic plants and algae, absorption from contaminated water is a primary route. In terrestrial environments, PCDF congeners present in the soil can be taken up by plant roots. Additionally, atmospheric deposition of airborne particles containing these compounds onto leaf surfaces, followed by cuticular absorption, is a significant pathway.

Studies on various PCDF congeners have shown that the extent of bioaccumulation in plants is influenced by factors such as the plant species, the specific congener, and the concentration in the environment. Generally, less chlorinated dibenzofurans are considered to be more readily taken up by plants compared to their more highly chlorinated counterparts. Research on the bioaccumulation of PCDD/Fs in the food web of Ya-Er Lake in China indicated that aquatic plants with fibrous roots can accumulate these compounds from both sediment and water. nih.gov Another study in the Houston Ship Channel system suggested that for less chlorinated congeners, sediment is a dominant route of exposure. nih.gov

Fauna:

In aquatic and terrestrial fauna, this compound is expected to bioaccumulate primarily in adipose tissues due to its lipophilic properties. The primary routes of uptake for aquatic organisms are through direct absorption from contaminated water across gills and epithelial tissues, and through the consumption of contaminated food. For terrestrial animals, the main exposure pathway is the ingestion of contaminated food, water, and soil.

The level of bioaccumulation in an animal is dependent on various factors including the species, its feeding habits, metabolic capabilities, and the ambient concentration of the chemical. Studies on PCDF mixtures have consistently shown that these compounds are detectable in a wide range of animal tissues, from invertebrates to vertebrates. For instance, research has documented the presence of various PCDF congeners in species such as snails, shrimp, freshwater mussels, and fish. nih.gov Fish, in particular, have been observed to selectively accumulate certain 2,3,7,8-substituted isomers. nih.gov The lipid content of the organism is also a significant predictor of the concentration of these compounds in tissues. nih.gov

Specific quantitative data on the bioaccumulation of this compound in different animal species are scarce in the available literature, precluding the creation of a detailed data table.

Biomagnification within Food Chains

Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. This phenomenon is characteristic of persistent, bioaccumulative, and toxic substances. For biomagnification to occur, a chemical must be resistant to metabolic breakdown and readily absorbed and stored in the tissues of organisms.

The potential for this compound to biomagnify is inferred from its chemical structure as a chlorinated dibenzofuran (B1670420). Many PCDF congeners have been shown to biomagnify in both aquatic and terrestrial food webs. As organisms at one trophic level are consumed by organisms at the next higher level, the accumulated chemical is transferred and becomes more concentrated.

Research on the food web of Lake Malawi demonstrated that persistent organochlorines, such as DDT, showed significantly higher concentrations at higher trophic levels, indicating biomagnification. nih.gov While this study did not specifically measure this compound, it illustrates the principle of biomagnification for similar compounds in an aquatic ecosystem. A comprehensive review of contaminant biomagnification in aquatic ecosystems suggests that while not all chemicals biomagnify, compounds like PCDFs have the potential to do so. nih.gov The process is influenced by the specific food web structure and the physicochemical properties of the compound.

Studies have shown that fish-eating birds and ducks can accumulate very high levels of PCDD/Fs from their diet of contaminated fish and other aquatic organisms. nih.gov This indicates a significant potential for trophic transfer and biomagnification to the highest levels of the food chain.

Detailed research findings and quantitative data, such as Trophic Magnification Factors (TMFs), specifically for this compound are not available in the reviewed scientific literature. Consequently, a data table illustrating the biomagnification of this specific compound within a food chain cannot be provided.

Environmental Fate and Transport of 1,6 Dichlorodibenzofuran

Transport and Partitioning in the Environment

The movement and distribution of 1,6-dichlorodibenzofuran in the environment are governed by its physicochemical properties, which determine how it partitions between air, water, soil, and sediment.

Air-Water-Soil/Sediment Partitioning

The partitioning behavior of a chemical is described by several key coefficients. The octanol-water partition coefficient (log Kow) indicates a compound's hydrophobicity and its tendency to associate with organic matter. The Henry's Law constant (H) describes the partitioning between air and water.

Specific experimental data for this compound are limited. However, data for other dichlorodibenzofuran isomers, such as 2,8-dichlorodibenzofuran (B1206507), can provide insight into its likely behavior. These compounds are hydrophobic, with high log Kow values and very low water solubility. This suggests a strong tendency to partition from water into organic phases like soil organic carbon and sediment.

The Henry's Law constant indicates a potential for volatilization from water surfaces. However, the strong adsorption to particulate matter and sediment can reduce the significance of this process in the natural environment.

The following table presents key physicochemical properties for a representative dichlorodibenzofuran isomer, which are critical for understanding environmental partitioning.

| Property | Value (for 2,8-Dichlorodibenzofuran) | Implication for Partitioning | Reference |

|---|---|---|---|

| Log Kow | 5.6 | High potential to adsorb to soil and sediment organic matter. | |

| Water Solubility | Extremely low | Low concentration expected in the aqueous phase; partitions to solids. | |

| Vapor Pressure | 2.54 x 10-5 mmHg | Low volatility, but can exist in the atmosphere in both gas and particle phases. | |

| Henry's Law Constant (H) | ~1.6 x 10-1 mol/(m³·Pa) | Indicates potential to volatilize from water, but this is attenuated by sorption. |

Atmospheric Transport and Deposition

Once in the atmosphere, dichlorodibenzofurans can undergo transport over varying distances. Their distribution between the gas phase and particulate matter is a critical factor. Less chlorinated congeners, like dichlorodibenzofurans, are semi-volatile and will exist in both phases.

The gas-phase portion is susceptible to rapid degradation, limiting its transport range. However, the fraction adsorbed to atmospheric particles is protected from rapid degradation and can be transported over long distances. Studies have confirmed the long-range atmospheric transport of PCDFs, with contributions from these compounds identified at remote background stations.

Removal from the atmosphere occurs via wet and dry deposition.

Wet deposition involves the removal of the compound by precipitation (rain, snow).

Dry deposition is the process by which the compound settles out of the atmosphere in the absence of precipitation, either as a gas or bound to particles.

Sorption to Organic Matter and Particles

Due to its hydrophobic nature, indicated by a high log Kow value, this compound is expected to exhibit strong sorption to organic matter in soil and sediment. This process is quantified by the organic carbon-water (B12546825) partition coefficient (Koc), which is the ratio of the chemical's concentration in the organic carbon fraction of the soil or sediment to its concentration in the water phase at equilibrium.

A high Koc value signifies strong binding to organic matter, which has several consequences:

Reduced Bioavailability: The fraction of the chemical sorbed to soil or sediment particles is generally less available for uptake by organisms.

Immobility: Strong sorption limits the leaching of the compound through the soil profile into groundwater.

Persistence: Sorption can protect the chemical from microbial degradation, thereby increasing its persistence in the soil and sediment environment.

Studies on the parent compound, dibenzofuran (B1670420), have shown a primary role of soil organic matter in its retention. The Koc value for a given pesticide or organic chemical determines whether it is more likely to move in a dissolved form in water or be transported along with eroded soil and sediment particles. Chemicals with high Koc values, like dichlorodibenzofurans, will be predominantly associated with the solid phase.

Advanced Analytical Methodologies for 1,6 Dichlorodibenzofuran Quantification and Characterization

Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analysis of 1,6-DCDF is its isolation from the sample matrix. nih.gov The goal is to efficiently extract the analyte while minimizing co-extraction of interfering compounds. nih.gov The choice of technique is highly dependent on the nature of the sample matrix (e.g., water, soil, biological tissue).

Matrix-Specific Extraction (e.g., Solid Phase Extraction for Environmental Samples)

Solid Phase Extraction (SPE) is a widely utilized technique for the extraction of PCDFs from aqueous samples like wastewater. researchgate.netnewschool.edu It offers advantages over traditional liquid-liquid extraction (LLE) by reducing solvent consumption, improving sample cleanup, and being amenable to automation. researchgate.net For large volume water samples, disk-type SPE systems can be employed to achieve the very low detection limits required by regulations. newschool.edu

For solid samples such as soil, sediment, or fly ash, Soxhlet extraction is a conventional and robust method. epa.gov A common solvent mixture used for extracting PCDFs is toluene, typically for a duration of 16-24 hours. epa.gov More rapid techniques like Pressurized Liquid Extraction (PLE) have also gained prominence, offering reduced extraction times and solvent volumes.

| Parameter | Solid Phase Extraction (SPE) | Soxhlet Extraction |

| Matrix | Aqueous Samples (e.g., Wastewater) researchgate.netnewschool.edu | Solid Samples (e.g., Soil, Sediment, Ash) epa.gov |

| Principle | Partitioning of analyte between a solid sorbent and the liquid sample. | Continuous solid-liquid extraction with a refluxing solvent. epa.gov |

| Common Sorbent/Solvent | C18-bonded silica (B1680970) disks or cartridges. researchgate.net | Toluene, Hexane/DCM mixtures. epa.govadvancechemjournal.com |

| Advantages | Reduced solvent use, potential for automation, high recovery for large volumes. researchgate.netnewschool.edu | Robust, well-established, effective for complex solids. |

| Disadvantages | Potential for matrix effects, requires careful method development. | Time-consuming, large solvent consumption. epa.gov |

Clean-up and Concentration Procedures

Following extraction, the sample extract contains not only the target analyte, 1,6-DCDF, but also a multitude of co-extracted interfering compounds (e.g., lipids, other chlorinated hydrocarbons). nih.govadvancechemjournal.com A rigorous clean-up procedure is therefore essential to remove these interferences prior to instrumental analysis. alkalisci.comsigmaaldrich.comkrackeler.com

Open-column absorption chromatography is a common and effective clean-up strategy. mdpi.com Multi-layer silica gel columns are frequently employed for this purpose. alkalisci.comsigmaaldrich.comkrackeler.com These columns are typically packed with different layers of modified silica gel to remove specific classes of interferences.

A representative multi-layer silica gel column might include the following layers from bottom to top:

Silica Gel: The base adsorbent.

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) Impregnated Silica: To remove acidic components. advancechemjournal.com

Sulfuric Acid (H₂SO₄) Impregnated Silica: To remove oxidizable compounds and lipids. advancechemjournal.com

Anhydrous Sodium Sulfate: To remove any residual water from the extract. advancechemjournal.com

The extract is loaded onto the column in a non-polar solvent like hexane. The PCDFs, being relatively non-polar, pass through the column while interferences are retained on the various layers. lcms.cz Further fractionation can be achieved using an alumina (B75360) column to separate PCDFs from polychlorinated biphenyls (PCBs). advancechemjournal.com

| Clean-up Sorbent | Target Interferences Removed | Elution Solvents for PCDFs |

| Acid-modified Silica Gel | Lipids, oxidizable organic compounds. advancechemjournal.com | Hexane, Dichloromethane (DCM). advancechemjournal.com |

| Base-modified Silica Gel | Acidic components (e.g., phenols). advancechemjournal.com | Hexane, Dichloromethane (DCM). advancechemjournal.com |

| Alumina | Separation from PCBs. advancechemjournal.com | Hexane:DCM mixtures (e.g., 50:50 v/v). advancechemjournal.com |

| Florisil | Polar interfering compounds. mdpi.com | Hexane, Dichloromethane (DCM). mdpi.com |

After cleanup, the purified extract is carefully concentrated, often using a rotary evaporator or a stream of dry nitrogen, to a small final volume (e.g., 1 mL) to achieve the necessary analytical sensitivity. lcms.czresearchgate.net

Derivatization Strategies for Enhanced Detectability

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation or detection. researchgate.net This can involve enhancing volatility for GC analysis or introducing a chromophore or fluorophore for HPLC detection. researchgate.netnih.gov

For PCDFs, including 1,6-DCDF, derivatization is not a common or necessary step. These compounds are inherently volatile and thermally stable, making them well-suited for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov Their molecular structure lacks the active functional groups (e.g., -OH, -NH₂, -COOH) that are typically targeted in derivatization reactions. While derivatization techniques have been developed for other environmental contaminants, such as the use of N-methyl-bis-trifluoroacetamide (MBTFA) for certain furanones in drinking water, these methods are not applied to the analysis of chlorinated dibenzofurans. nih.gov The focus for these analytes remains on highly efficient clean-up and sensitive detection of the native molecule.

Chromatographic Separation Techniques

Chromatography is the core of the analytical process, where 1,6-DCDF is separated from other closely related congeners and any remaining matrix components. nih.gov The high number of possible PCDF isomers necessitates the use of high-resolution separation techniques.

Gas Chromatography (GC) with Capillary Columns

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the gold standard for the analysis of PCDFs. nih.govnih.gov The separation is achieved based on the compounds' boiling points and their interactions with the stationary phase coated on the inside of the column. fishersci.ca

High-resolution capillary columns are essential for separating the various PCDF congeners. phenomenex.comglsciences.com These columns are long (typically 30-60 meters), narrow-bore (0.25-0.32 mm I.D.) fused silica tubes. phenomenex.com The choice of the stationary phase is the most critical factor in achieving a successful separation. fishersci.ca

| GC Column Parameter | Typical Specification for PCDF Analysis | Rationale |

| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) nist.gov | Provides good selectivity for separating PCDF isomers based on polarity and boiling point. fishersci.caobrnutafaza.hr |

| Column Length | 30 m - 60 m | Longer columns provide higher resolution (more theoretical plates), which is crucial for complex isomer separations. obrnutafaza.hr |

| Internal Diameter (I.D.) | 0.25 mm | Offers a good balance between separation efficiency and sample loading capacity. fishersci.ca |

| Film Thickness | 0.25 µm | Standard thickness suitable for trace analysis of semi-volatile compounds. obrnutafaza.hr |

| Carrier Gas | Helium or Hydrogen | Inert gases to transport the analytes through the column. shimadzu.com |

| Injection Mode | Splitless or On-Column | Used to transfer the maximum amount of analyte onto the column for trace-level detection. ugto.mx |

The separation of PCDF isomers is highly dependent on the degree and position of chlorine substitution. Isomer-specific analysis is crucial because the toxicity of PCDFs varies significantly between different congeners.

High-Performance Liquid Chromatography (HPLC) for Aromatic Pollutants

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for a wide range of analytes, including various aromatic pollutants. basicmedicalkey.comresearchgate.netamazonaws.com It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column. basicmedicalkey.com

While GC-MS is the predominant technique for PCDF analysis, HPLC can be used as a clean-up and fractionation tool. Normal-phase HPLC can separate PCDFs into groups based on their chlorine number. Reverse-phase HPLC, typically using C18 columns, separates hydrophobic compounds like PCDFs based on their interaction with the non-polar stationary phase. sielc.com The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. wur.nl

For the analysis of general aromatic pollutants, HPLC is often coupled with Diode Array Detectors (DAD) or Fluorescence Detectors (FLD) for quantification. rsc.orgresearchgate.net More advanced methods may use HPLC with online photoreactors and chemiluminescence detection to enhance sensitivity for aromatic compounds. nih.gov However, for the specific, isomer-resolved quantification of 1,6-DCDF at environmentally relevant concentrations, HPLC does not typically offer the same level of resolution and sensitivity as high-resolution capillary GC. nih.gov Its primary role in PCDF analysis is more often in the sample preparation and clean-up stages rather than as the final determinative step.

Spectrometric Detection and Quantification

Spectrometric detectors, especially when coupled with gas chromatography (GC), provide the necessary sensitivity and selectivity for the analysis of 1,6-Dichlorodibenzofuran.

Gas chromatography combined with mass spectrometry (GC-MS) is the definitive instrumental method for the determination of PCDFs. nih.gov For extremely low detection limits required for these toxicologically significant compounds, high-resolution mass spectrometry (HRMS) is often mandated. epa.gov GC-HRMS offers high selectivity and sensitivity, allowing for the differentiation of the target analyte from interfering compounds in complex samples such as soil, sediment, water, and biological tissues. nih.govepa.gov U.S. EPA Method 8290A, for example, utilizes GC-HRMS to measure tetra- through octa-chlorinated dibenzofurans at parts-per-trillion (ppt) to parts-per-quadrillion (ppq) concentrations. epa.gov

Tandem mass spectrometry (MS/MS), often using a triple quadrupole (QqQ) mass analyzer, provides an additional layer of specificity. nih.gov In GC-MS/MS, a specific precursor ion corresponding to the molecular weight of this compound is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This technique, known as multiple-reaction monitoring (MRM), significantly reduces matrix interference and enhances confidence in analyte identification and quantification, making it highly valuable for analyzing contaminated soils and other complex matrices. nih.govresearchgate.net

The Electron Capture Detector (ECD) is a highly sensitive and selective detector for electronegative compounds, particularly those containing halogens. measurlabs.comnih.gov This makes GC-ECD an excellent technique for the analysis of organochlorine compounds like this compound. thermofisher.com The ECD can be up to 1,000 times more sensitive than a Flame Ionization Detector (FID) for such compounds, making it suitable for trace-level screening in environmental and food analysis. measurlabs.com U.S. EPA Method 8081 utilizes GC-ECD for quantifying organochlorine pesticides, and the principles are directly applicable to other chlorinated compounds. gcms.cz

In contrast, the Flame Ionization Detector (FID) is a general-purpose detector that responds to nearly all organic compounds. cdc.gov While robust, its lack of selectivity makes it unsuitable for the trace-level quantification of specific PCDF congeners in complex environmental samples where numerous other organic compounds are likely to be present. cdc.gov

Fluorescence Detection (FLD) and Diode Array Detection (DAD) are common detectors used in liquid chromatography (LC). FLD is highly sensitive and selective for compounds that fluoresce, while DAD provides absorbance spectra over a range of wavelengths. However, the application of LC-FLD or LC-DAD for the analysis of this compound is not well-documented in scientific literature. The predominant and most effective methods for PCDF analysis rely on gas chromatography coupled with mass spectrometry or electron capture detection, which are better suited to the volatility and electrophilic nature of these halogenated compounds.

Method Validation Parameters (e.g., Limits of Detection, Limits of Quantification, Accuracy, Precision, Specificity)

Validation of analytical methods is crucial to ensure that the generated data is reliable, reproducible, and fit for its intended purpose. url.edu Key validation parameters are defined and assessed according to established guidelines.

Specificity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components. In GC-MS, specificity is achieved by monitoring specific m/z ions and retention times.

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. eurl-pops.eu For PCDD/Fs, the LOQ is often defined as the lowest validated concentration point on a calibration curve. eurl-pops.eueuropa.eu

Accuracy : The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of spiked analyte in a blank matrix. rsc.org

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at levels of repeatability (intra-day precision) and intermediate precision (inter-day precision). rsc.org

The following tables provide examples of typical validation parameters for the analysis of PCDFs.

| Parameter | Typical Value Range | Reference Matrix | Analytical Technique |

|---|---|---|---|

| Limit of Detection (LOD) | 0.2 - 2.2 pg/g (parts-per-trillion) | Sewage Sludge | HRGC-HRMS |

| Limit of Quantification (LOQ) | ~1.0 pg/g (parts-per-trillion) | Soil | GC-QqQ-MS/MS |

Data derived from studies on 2,3,7,8-substituted PCDF congeners, representative of the class of compounds including this compound. url.edunih.gov

| Parameter | Acceptance Criterion |

|---|---|

| Accuracy (Recovery) | 70 - 130% |

| Precision (RSD) | < 20% |

| Linearity (R²) | > 0.99 |

General criteria for trace contaminant analysis. researchgate.netrsc.org

Applications in Environmental Monitoring and Biodegradation Process Assessment

Validated, high-sensitivity analytical methods are indispensable for the environmental monitoring of this compound and other PCDFs. nih.gov These methods are applied to a wide range of environmental matrices to assess contamination levels and human exposure risks. jmst.info Common applications include the analysis of:

Soils and Sediments : To identify and delineate contaminated sites. nih.gov

Water : To monitor drinking water sources and assess contamination in surface waters. epa.gov

Air : To determine atmospheric deposition and long-range transport. nih.gov

Biota : To study bioaccumulation in the food chain. epa.gov

In the context of biodegradation, these analytical techniques are critical for assessing the efficacy of remediation strategies. nih.gov Biodegradation studies typically involve monitoring the decrease in the concentration of the parent compound over time. unit.no Specific chemical analysis using methods like GC-MS is employed to measure this "primary degradation." The high sensitivity of these methods allows researchers to conduct experiments at environmentally relevant concentrations and accurately quantify the rate of disappearance of this compound, providing essential data on its environmental persistence and the potential for natural or engineered bioremediation. unit.no

Mechanistic Toxicology of 1,6 Dichlorodibenzofuran at Molecular and Cellular Levels

Aryl Hydrocarbon Receptor (AhR) Mediated Effects

The biological and toxic effects of many halogenated aromatic hydrocarbons, including 1,6-Dichlorodibenzofuran, are mediated through the Aryl Hydrocarbon Receptor (AhR). cdc.govmdpi.com The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, leading to various cellular responses. mdpi.comnih.gov

The initial step in the toxic mechanism of this compound is its binding to the AhR, which resides in the cytoplasm in an inactive complex with several chaperone proteins, including heat shock protein 90 (HSP90), X-associated protein 2 (XAP2), and p23. mdpi.com As a planar, hydrophobic molecule, this compound can diffuse across the cell membrane and bind to the ligand-binding domain (LBD) within the PAS B region of the AhR. nih.gov

Table 1: Key Proteins in the Cytoplasmic AhR Complex

| Protein | Function |

|---|---|

| Aryl Hydrocarbon Receptor (AhR) | Ligand-dependent transcription factor that binds to xenobiotics. |

| Heat Shock Protein 90 (HSP90) | Chaperone protein that stabilizes the inactive AhR conformation. |

| X-associated protein 2 (XAP2) | Co-chaperone protein involved in maintaining the AhR complex. |

| p23 | Co-chaperone that assists HSP90 in protein folding and complex stability. |

Upon ligand binding and the dissociation of chaperone proteins, a nuclear localization signal (NLS) on the AhR is unmasked. nih.govnih.gov This allows the activated AhR-ligand complex to be imported into the nucleus. mdpi.comnih.gov

Inside the nucleus, the AhR forms a heterodimer with another bHLH-PAS protein, the AhR Nuclear Translocator (ARNT). mdpi.comnih.gov This newly formed AhR/ARNT heterodimer functions as a potent transcription factor. mdpi.com The complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), also referred to as Dioxin Response Elements (DREs), located in the promoter and enhancer regions of target genes. mdpi.comnih.govnih.gov The core XRE sequence is a critical recognition site for the AhR/ARNT complex. nih.gov

The binding of the AhR/ARNT complex to XREs initiates the recruitment of co-activator proteins and the general transcriptional machinery, leading to an increase in the transcription of adjacent target genes. mdpi.com A primary and well-characterized set of target genes belongs to the Cytochrome P450, family 1. nih.govwhoi.edu

CYP1A1 (Cytochrome P450 1A1): The induction of CYP1A1 is a hallmark of AhR activation. whoi.edu This enzyme is involved in the metabolism of xenobiotics, including polycyclic aromatic hydrocarbons. Its induction is a sensitive biomarker for exposure to AhR agonists. nih.gov

CYP1B1 (Cytochrome P450 1B1): Similar to CYP1A1, CYP1B1 is also strongly induced via the AhR pathway. nih.govresearchgate.net This enzyme participates in the metabolism of both xenobiotics and endogenous compounds like steroids. nih.gov

The robust induction of these genes following exposure to AhR agonists is a key component of the adaptive metabolic response, but it is also linked to the generation of toxic and carcinogenic metabolites from other substrates. biorxiv.org

Table 2: AhR-Mediated Gene Induction

| Target Gene | Function | Consequence of Induction |

|---|---|---|

| CYP1A1 | Phase I xenobiotic metabolism | Increased metabolic activation of procarcinogens. |

| CYP1B1 | Phase I xenobiotic and steroid metabolism | Altered hormone homeostasis and metabolic activation. |

Cellular Signaling Pathway Disruption

Beyond the direct transcriptional activation of the "AhR gene battery," the activation of AhR by ligands such as this compound can lead to crosstalk and disruption of other critical cellular signaling pathways.

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis, regulating processes like cell proliferation, differentiation, and migration. nih.gov In the "off" state, cytoplasmic β-catenin is targeted for degradation by a destruction complex. mdpi.com When Wnt ligands bind to their receptors, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. mdpi.com

Emerging evidence indicates that the AhR pathway can interact with Wnt/β-catenin signaling. While direct studies on this compound are lacking, exposure to other environmental contaminants has been shown to alter the activation state of the Wnt/β-catenin pathway. nih.gov This crosstalk can occur through various mechanisms, including competition for shared transcriptional co-regulators or AhR-mediated regulation of Wnt pathway components. Dysregulation of this pathway is linked to developmental abnormalities and carcinogenesis. nih.gov

The AhR plays a significant role in regulating immune responses. nih.gov Its activation can modulate the signaling of inflammatory cytokines, which are key mediators in both innate and adaptive immunity. mdpi.comnih.gov Cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) initiate their effects by binding to specific cell surface receptors, triggering intracellular signaling cascades that lead to an inflammatory response. mdpi.comnih.gov

Activation of the AhR by different ligands can have varied effects on cytokine production and signaling. nih.gov For example, AhR activation can influence the differentiation of immune cells, such as T-cells, and alter their cytokine secretion profiles. nih.gov In some contexts, AhR activation leads to a suppression of pro-inflammatory cytokine production, while in others, it can enhance inflammatory responses. nih.gov This modulation of cytokine signaling represents a critical mechanism by which compounds like this compound can exert immunotoxic effects.

Influence on Arachidonic Acid Metabolism via Cyclooxygenase-2

Current scientific literature available through public search results does not provide specific details on the influence of this compound on arachidonic acid metabolism, particularly via the cyclooxygenase-2 (COX-2) enzyme. While the metabolism of arachidonic acid through the COX-2 pathway is a critical process in inflammation and cellular signaling, research directly investigating the effects of this compound on this pathway is not available in the provided search results.

Effects on Cellular Homeostasis and Integrity

Disruption of Cellular Calcium Homeostasis

There is no information available in the search results detailing the specific effects of this compound on the disruption of cellular calcium homeostasis. The regulation of intracellular calcium concentrations is a vital aspect of cellular signaling and health, but studies directly linking this compound to alterations in calcium signaling pathways have not been identified.

Impact on Membrane Integrity

Specific research findings on the impact of this compound on cell membrane integrity are not available in the provided search results. The maintenance of the cell membrane's structural and functional integrity is crucial for cell survival, and while many chemical compounds are known to disrupt membranes, the specific effects of this compound have not been documented in the available literature.

Alterations in Genome Stability and DNA Repair Processes

Detailed studies concerning the alterations in genome stability and DNA repair processes following exposure to this compound are not present in the search results. Genome stability and the faithful repair of DNA damage are fundamental to preventing mutations and maintaining cellular health. However, the genotoxic potential of this compound and its specific impact on DNA repair mechanisms have not been elucidated in the available scientific literature.

Modulation of Cellular Processes

Changes in Gene Expression Profiles

There is no specific data available in the search results that outlines the changes in gene expression profiles in response to this compound exposure. Toxicogenomic studies are instrumental in understanding the molecular mechanisms of toxicity by identifying chemical-specific patterns of altered gene expression. However, such a transcriptomic analysis for this compound is not documented in the provided search results.

Effects on Cell Cycle Progression and Cell Proliferation

There is no available research that specifically investigates the impact of this compound on cell cycle progression and cell proliferation. Studies on related compounds, such as the parent compound dibenzofuran (B1670420), have indicated a potential to induce cell cycle arrest, specifically at the G1 phase, in human hepatoma cell lines nih.gov. This is often accompanied by the modulation of key cell cycle regulatory proteins. However, it is crucial to note that the presence and position of chlorine atoms on the dibenzofuran structure can significantly alter its biological activity. Without specific studies on the 1,6-dichloro isomer, any extrapolation of these findings would be purely speculative.

To fully understand the effects of this compound, research would be needed to address the following:

Cell Cycle Phase-Specific Arrest: Does this compound cause an accumulation of cells in a specific phase of the cell cycle (G0/G1, S, or G2/M)?

Modulation of Cyclins and Cyclin-Dependent Kinases (CDKs): How does this compound affect the expression and activity of key cell cycle engines like cyclin D, cyclin E, cyclin A, cyclin B, CDK4/6, CDK2, and CDK1?

Impact on CDK Inhibitors (CKIs): Does this compound influence the expression of tumor suppressor proteins such as p21, p27, and p16, which act as brakes on the cell cycle?

Table 1: Summary of Research Findings on the Effects of this compound on Cell Cycle Progression and Cell Proliferation

| Parameter | Observed Effect of this compound | Affected Cell Lines | Key Molecular Targets |

| Cell Cycle Arrest | Data not available | Data not available | Data not available |

| Cell Proliferation | Data not available | Data not available | Data not available |

| Expression of Cyclins | Data not available | Data not available | Data not available |

| Expression of CDKs | Data not available | Data not available | Data not available |

| Expression of CKIs | Data not available | Data not available | Data not available |

Mechanisms of Programmed Cell Death (Apoptosis) and Necrotic Cell Death

Similarly, there is a lack of specific data on the ability of this compound to induce programmed cell death (apoptosis) or necrotic cell death. Research on the broader category of dibenzofurans suggests that they can trigger both apoptosis and necrosis nih.gov. The balance between these two cell death modalities is often dependent on the cellular context and the concentration of the toxicant.

A thorough toxicological assessment of this compound would require investigation into:

Induction of Apoptosis: Does the compound trigger the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies?

Activation of Caspases: Does this compound activate the caspase cascade, including initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7)?

Mitochondrial Pathway of Apoptosis (Intrinsic Pathway): Does it lead to a decrease in mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the regulation of Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2, Bcl-xL)?

Death Receptor Pathway of Apoptosis (Extrinsic Pathway): Is there an involvement of death receptors such as Fas and TNF-R1 in initiating the apoptotic signal?

Induction of Necrosis: Does this compound cause cell swelling, plasma membrane rupture, and the release of cellular contents, which are characteristic of necrosis?

Mechanisms of Necrotic Cell Death: Does it involve specific regulated necrosis pathways such as necroptosis?

Table 2: Summary of Research Findings on the Mechanisms of Programmed and Necrotic Cell Death Induced by this compound

| Parameter | Observed Effect of this compound | Affected Cell Lines | Key Molecular Pathways |

| Induction of Apoptosis | Data not available | Data not available | Data not available |

| Activation of Caspases | Data not available | Data not available | Data not available |

| Mitochondrial Integrity | Data not available | Data not available | Data not available |

| Induction of Necrosis | Data not available | Data not available | Data not available |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Theoretical Frameworks and Computational Methodologies

The development of robust QSAR models relies on accurate calculation of molecular descriptors that quantify various aspects of a molecule's structure. Quantum chemistry provides a powerful framework for obtaining these descriptors, offering insights into the electronic and geometric properties that govern molecular interactions.

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for investigating the electronic structure of molecules. researchgate.netnih.gov This approach is employed to optimize the geometry of compounds like 1,6-Dichlorodibenzofuran and to calculate a wide array of molecular descriptors used in QSAR studies. core.ac.ukjmaterenvironsci.com DFT calculations, using functionals like B3LYP and basis sets such as 6-31G**, can provide reliable information on the electronic properties that dictate the reactivity and interaction of the molecule. researchgate.netresearchgate.net

For the class of polychlorinated dibenzofurans, DFT has been successfully used to calculate descriptors that interpret the variance in toxicity among different congeners. researchgate.net The choice of functional and basis set is critical, with methods like GGA-PBE being noted for providing a good balance between computational cost and accuracy for molecular geometries, vibrational frequencies, and other properties for medium to large-sized molecules. physchemres.org These calculations form the foundation for understanding how the chlorine substitution pattern in dichlorodibenzofurans influences the electronic properties and, consequently, the biological activity.

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's electronic characteristics. ucsb.edu These descriptors are essential for building predictive QSAR models. Key descriptors include:

Frontier Orbital Energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. ucsb.edu The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. ucsb.edu The energy gap between HOMO and LUMO (ΔE) is a measure of molecular stability and reactivity. researchgate.net

Electronegativity (χ): This descriptor measures the tendency of a molecule to attract electrons. nih.gov

Chemical Softness (S) and Hardness (η): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. nih.gov These concepts help in understanding the nature of chemical interactions.

Electrophilicity Index (ω): This global reactivity descriptor quantifies the ability of a molecule to act as an electrophile. nih.govresearchgate.net It is a useful parameter for predicting toxicity, which often results from electronic interactions between a toxicant and a biological receptor. core.ac.uk

Polarizability: This descriptor characterizes the deformability of the molecular electron cloud in response to an external electric field. researchgate.netucsb.edu It is an influential factor in describing dispersion interactions, which can be significant in the binding of PCDFs to receptors like the AhR. researchgate.net

| Descriptor | Description | Relevance in QSAR |

|---|---|---|

| Frontier Orbital Energies (HOMO/LUMO) | Energies of the highest occupied and lowest unoccupied molecular orbitals. ucsb.edu | Indicates electron-donating/accepting ability and chemical reactivity. ucsb.edu |

| Electronegativity (χ) | The tendency of a molecule to attract electrons. nih.gov | Describes the electronic nature of interactions with biological targets. |

| Chemical Softness (S) | A measure of the ease of modification of the electron cloud. nih.gov | Relates to the stability and reactivity of the molecule in interactions. |

| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a molecule. researchgate.net | Predicts the propensity for covalent bonding with nucleophilic biological sites. |

Development and Validation of QSAR/QSTR Models

Once molecular descriptors are calculated, the next step is to develop a mathematical model that relates them to the activity of interest. This process involves selecting the most relevant descriptors and using statistical methods to build and validate the model.

Various statistical and machine learning algorithms are used to develop QSAR models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machines (SVM). jmaterenvironsci.comnih.gov The Genetic Function Algorithm (GFA) is a sophisticated approach that combines genetic algorithms with regression analysis to build QSAR models. jmaterenvironsci.comnih.gov GFA is particularly useful for variable selection, where it evolves a population of models to identify the subset of descriptors that provides the best correlation with the observed activity. jmaterenvironsci.comresearchgate.net This method helps in creating more robust and predictive models by avoiding overfitting and selecting descriptors that are mechanistically relevant. researchgate.netjournalagent.com

Validation is a critical step to ensure that a QSAR model is robust and has predictive power. basicmedicalkey.com The two primary strategies for validation are internal and external validation. basicmedicalkey.commdpi.com

Internal Validation (Cross-Validation): This technique assesses the stability and robustness of a model using the training data set. A common method is the leave-one-out (LOO) cross-validation, where the model is repeatedly built on all but one compound, and the activity of the excluded compound is then predicted. nih.gov A high cross-validated R² (Q²) value indicates good internal predictivity. uniroma1.it While necessary, high internal validation statistics are not sufficient to guarantee a model's predictive ability for new compounds. uniroma1.it

External Validation: This is considered the most stringent test of a model's predictive power. nih.govresearchgate.net The dataset is split into a training set, used to build the model, and a test set, which is kept aside. basicmedicalkey.com The model is then used to predict the activities of the compounds in the test set. The predictive ability is evaluated using metrics like the predictive R² (R²pred). A model is considered predictive only after it has been successfully validated with an external set of compounds. uniroma1.it

| Validation Technique | Purpose | Key Metric |

|---|---|---|

| Internal Validation (e.g., Leave-One-Out) | To assess the robustness and stability of the model using the training set. basicmedicalkey.commdpi.com | Cross-validated R² (Q²). uniroma1.it |

| External Validation | To assess the true predictive power of the model on new, unseen data. uniroma1.itresearchgate.net | Predictive R² (R²pred). mdpi.com |

A QSAR model does not provide reliable predictions for all possible chemicals. The Applicability Domain (AD) defines the chemical structure and response space in which the model can make predictions with a given reliability. basicmedicalkey.comeawag.ch It is a critical component of any QSAR model, as it establishes the boundaries within which the model's predictions are considered trustworthy. mdpi.comwikipedia.org Predictions for compounds that fall within the AD are considered interpolations and are generally reliable, whereas predictions for compounds outside the AD are extrapolations and have higher uncertainty. mdpi.comwikipedia.org

Defining the AD is a key principle for the regulatory acceptance of QSAR models, for instance, under guidelines from the Organisation for Economic Co-operation and Development (OECD). mdpi.comwikipedia.orgnih.gov Various methods exist to define the AD, often based on the range of descriptor values in the training set, the leverage of compounds, or the distance of a new compound from the compounds in the training set. wikipedia.org The AD ensures that the model is only used for chemicals similar to those used in its development, thereby preventing unreliable predictions. nih.gov

Prediction of Biological Activity and Environmental Fate Parameters

Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the chemical structure of a compound with its biological activity or environmental fate. For halogenated aromatic hydrocarbons like this compound, these models are invaluable for forecasting properties that are difficult or costly to measure experimentally.

Predicting AhR Binding Affinities and Enzyme Induction Potencies

The primary mechanism of toxicity for many chlorinated dibenzofurans is mediated through binding to the Aryl hydrocarbon Receptor (AhR). whoi.edu This interaction initiates a cascade of events leading to the induction of various enzymes, most notably Cytochrome P4501A (CYP1A). whoi.edu

QSAR studies have firmly established that high-affinity AhR binding and potent enzyme induction are critically dependent on the substitution pattern of the chlorine atoms. The most potent congeners are those with chlorine atoms in the lateral positions (i.e., 2, 3, 7, and 8). This compound lacks this specific lateral substitution pattern. Consequently, QSAR models predict a significantly lower binding affinity for the AhR compared to laterally substituted congeners like 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF). nih.gov

While direct experimental data for this compound is scarce, QSAR analyses of broader sets of polychlorinated dibenzofurans (PCDFs) demonstrate that non-laterally substituted congeners have weak to negligible AhR binding and enzyme induction capabilities. nih.gov The activity of these compounds is often several orders of magnitude lower than that of TCDF. The models indicate that while factors like lipophilicity play a role in biological interactions, the steric and electronic conformation dictated by the chlorine substitution pattern is the dominant factor for AhR-mediated responses. nih.gov

Table 1: Predicted AhR Binding and Enzyme Induction Potential for this compound

| Parameter | Predicted Potential for this compound | Primary Rationale (Based on QSAR Principles) |

|---|---|---|

| AhR Binding Affinity | Very Low | Absence of chlorine atoms in the critical 2, 3, 7, and 8 (lateral) positions. |

| CYP1A1 Enzyme Induction Potency | Very Low / Negligible | Directly correlated with AhR binding affinity; weak binding leads to weak induction. |

Forecasting Environmental Half-Lives and Degradation Rates

For chlorinated aromatic compounds, the number and position of chlorine atoms are major determinants of their degradation rates. nih.gov In general, an increase in chlorination tends to increase resistance to microbial degradation. However, the specific positions also matter. The structure of this compound, with one chlorine atom on each of the outer benzene (B151609) rings, makes it susceptible to attack by hydroxyl radicals in the atmosphere, a primary abiotic degradation pathway. epa.gov

Elucidating Structural Features Contributing to Specific Activities

The specific biological and environmental activities of this compound are a direct consequence of its molecular structure. Structure-activity relationship (SAR) studies allow for a qualitative understanding of these connections. mdpi.com

Lack of Planarity and Lateral Substitution: The most significant structural feature influencing the biological activity (specifically AhR-mediated toxicity) of dibenzofurans is the presence of chlorine atoms at positions 2, 3, 7, and 8. This substitution pattern maintains a planar conformation and provides the correct dimensions to fit into the binding pocket of the AhR. The 1,6-dichloro substitution pattern does not meet this requirement, which is the primary reason for its predicted low biological potency in this pathway. nih.gov

Chlorine Atoms at Positions 1 and 6: The presence of chlorine atoms at the 1 and 6 positions sterically hinders interaction with the AhR. These "non-lateral" positions are outside the key dimensions required for high-affinity binding.

Influence on Degradation: The presence of two chlorine atoms increases the molecule's stability compared to the parent dibenzofuran (B1670420), contributing to its environmental persistence. However, having fewer chlorine atoms than highly chlorinated congeners (e.g., hepta- or octa-chlorinated dibenzofurans) means there are more unsubstituted carbon atoms available for microbial or chemical attack, leading to a comparatively faster degradation rate. europa.eu

Congener-Specific Potency and Structural Determinants of Activity

The concept of congener-specific potency is central to understanding the toxicology of PCDF mixtures. Different congeners, even those with the same number of chlorine atoms, can exhibit vastly different biological potencies based on the specific arrangement of those atoms. nih.gov

The structural determinants of activity for PCDFs are well-defined:

Lateral Substitution: Chlorine atoms at the 2, 3, 7, and 8 positions are the primary requirement for high-potency, dioxin-like activity.

Planarity: The molecule must be planar or near-planar to effectively bind to the AhR.

Number of Chlorine Atoms: Potency generally increases with chlorination up to a certain point, provided the lateral substitution rule is met.

This compound fails to meet the most critical of these criteria—lateral substitution. Its potency is therefore predicted to be negligible compared to 2,3,7,8-TCDF. Studies on various PCDF congeners consistently show that those without at least three lateral chlorine atoms, or two lateral chlorines in specific arrangements, are not considered to have significant "dioxin-like" toxicity. nih.gov Therefore, this compound is not typically included in toxic equivalency factor (TEF) schemes, which are used to assess the risk of dioxin-like compounds.

Table 2: Comparison of Structural Features and Predicted Potency of Dibenzofuran Congeners

| Congener | Chlorine Positions | Lateral (2,3,7,8) Substitution? | Predicted AhR-Mediated Potency |

|---|---|---|---|

| Dibenzofuran | None | No | None |

| This compound | 1, 6 | No | Very Low / Negligible |

| 2,8-Dichlorodibenzofuran (B1206507) | 2, 8 | Yes (Partial) | Low to Moderate |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 2, 3, 7, 8 | Yes (Full) | High (Reference Congener) |

This comparative analysis underscores that the specific placement of chlorine atoms, rather than just their presence, is the ultimate determinant of the biological activity of PCDF congeners. The structure of this compound places it in the category of low-potency congeners.

Abatement and Remediation Strategies for Dichlorodibenzofurans

Biological Remediation Approaches

Biological remediation, or bioremediation, utilizes the metabolic capabilities of microorganisms to degrade or transform hazardous compounds into less harmful substances. This approach is considered a cost-effective and environmentally friendly alternative to traditional remediation methods.

Various bacterial strains have demonstrated the ability to degrade chlorinated dibenzofurans. Notably, species from the genus Pseudomonas have been investigated for their capacity to metabolize these compounds. While specific studies on the degradation of 1,6-dichlorodibenzofuran by Pseudomonas aeruginosa are limited, research on related chlorinated dibenzofurans provides insights into the potential degradation pathways.

Studies have shown that the growth rate of Pseudomonas aeruginosa when using dioxins as a carbon source tends to decrease as the degree of chlorine substitution increases. researchgate.net For instance, this bacterium exhibits moderate growth with 2,8-dichlorodibenzofuran (B1206507). researchgate.net The degradation activity of Ps. aeruginosa is also lower for dichlorinated dibenzofurans compared to monochlorinated or non-chlorinated congeners. researchgate.net The degradation process often involves the production of intermediate metabolites such as hydroxydibenzofuran, 2-hydroxy-3-allyl-benzofuran, and 2-carboxyvinyloxy phenyl acetic acid, suggesting a specific biodegradation pathway. researchgate.net

Other bacterial strains, such as Pseudomonas veronii PH-03, have been shown to grow on dibenzofuran (B1670420) and metabolize chlorodibenzo-p-dioxins, producing intermediates like chlorocatechols. nih.gov Similarly, Sphingomonas sp. strain RW1 can degrade several mono- and dichlorinated dibenzofurans. nih.govnih.govresearchgate.netasm.org This strain, however, does not degrade more highly chlorinated congeners. nih.govnih.govresearchgate.netasm.org The degradation of 2-chlorodibenzofuran (B1219818) by Sphingomonas sp. strain RW1 results in the formation of 5-chlorosalicylate and salicylate. nih.gov

The following table summarizes the degradation capabilities of different microbial strains on various dichlorodibenzofuran isomers and related compounds.

| Microbial Strain | Compound | Degradation/Growth | Metabolites Identified |

| Pseudomonas aeruginosa | 2,8-Dichlorodibenzofuran | Medium growth | Not specified |

| Pseudomonas aeruginosa | 3,6-Dichlorodibenzofuran | Low biodegradation activity | Not specified |

| Sphingomonas sp. strain RW1 | Dichlorodibenzofurans | Degraded | Dichlorinated salicylates |

| Terrabacter sp. strain DBF63 | Chlorinated Dibenzofurans | Degraded | Chlorosalicylates |